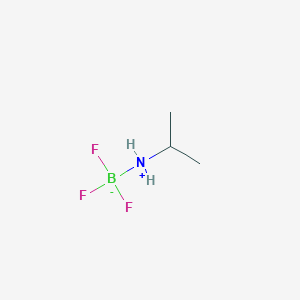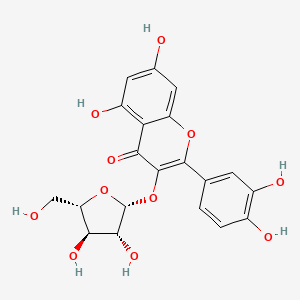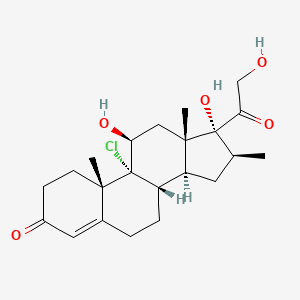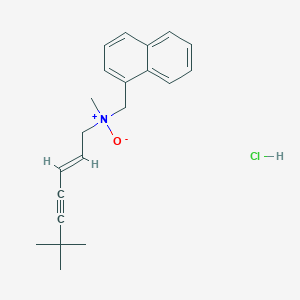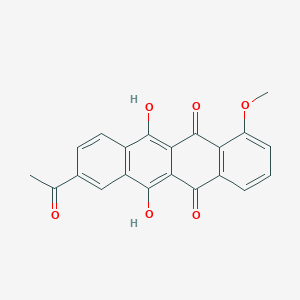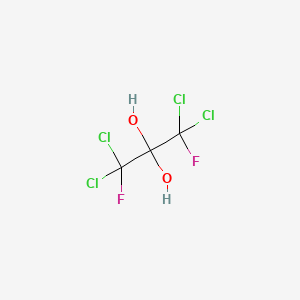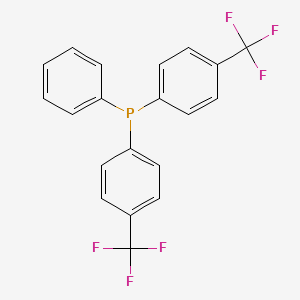![molecular formula C37H62FeN5O7S B13419259 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate is a complex molecule with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, oxo, and thiolate groups, as well as a porphyrin ring system coordinated with iron.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the porphyrin ring system. The porphyrin ring is typically synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions. The subsequent steps involve the introduction of the amino, hydroxy, and oxo groups, as well as the thiolate moiety. The final step includes the coordination of iron to the porphyrin ring, followed by hydration to form the final compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the porphyrin precursor, followed by sequential functionalization and metal coordination steps. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The iron center can undergo redox reactions, switching between different oxidation states.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, reduced iron complexes, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Studied for its role in enzyme mimetics and as a model for metalloproteins.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and electronic devices due to its redox properties.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with various substrates through its iron center and functional groups. The porphyrin ring system facilitates electron transfer processes, making it an effective catalyst. The amino and hydroxy groups enhance its binding affinity to biological targets, while the thiolate group participates in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heme: A well-known iron-porphyrin complex found in hemoglobin.
Chlorophyll: A magnesium-porphyrin complex involved in photosynthesis.
Vitamin B12: A cobalt-porphyrin complex essential for various enzymatic reactions.
Uniqueness
This compound is unique due to its combination of amino, hydroxy, oxo, and thiolate groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo redox reactions and coordinate with different substrates makes it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C37H62FeN5O7S |
|---|---|
Molekulargewicht |
776.8 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate |
InChI |
InChI=1S/C34H54N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,17-32,36-37H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);2,7H,1,4H2,(H,5,6);;1H2/q-2;;+3;/p-1 |
InChI-Schlüssel |
AKRSJDIOGSQFRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C2CC3C(C(C([N-]3)CC4C(C(C(N4)CC5C(C(C([N-]5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C.C(C(C(=O)O)N)[S-].O.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
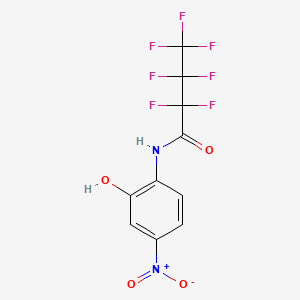
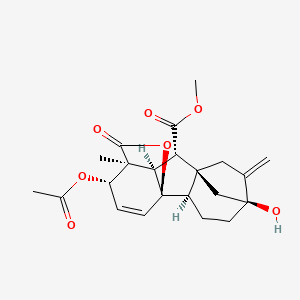
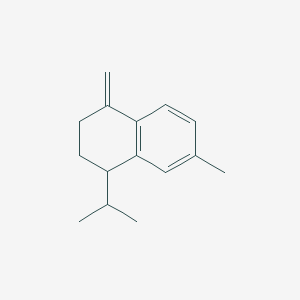
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
